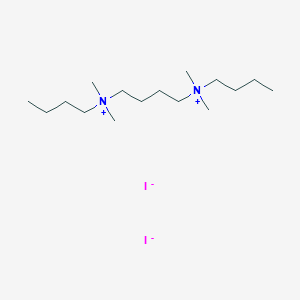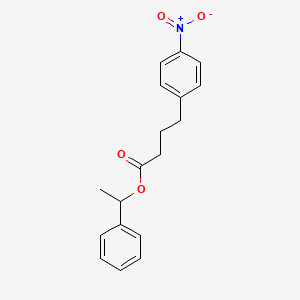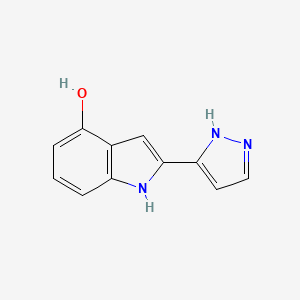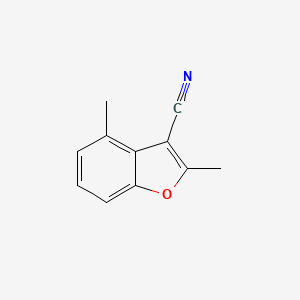![molecular formula C28H36N2 B14220858 3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline is a complex organic compound that belongs to the class of anilines. This compound is characterized by its unique structure, which includes a quinoline moiety attached to an aniline derivative. The presence of the quinoline ring imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Alkylation of Aniline: The aniline derivative is then alkylated using pentyl halides in the presence of a base such as potassium carbonate to form N,N-dipentylaniline.
Coupling Reaction: The final step involves a coupling reaction between the quinoline derivative and N,N-dipentylaniline using a palladium-catalyzed Heck reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反应分析
Types of Reactions
3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated aniline derivatives.
科学研究应用
3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to the presence of the quinoline ring.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing biological pathways.
相似化合物的比较
Similar Compounds
N,N-dimethyl-4-[(E)-2-(4-pyridinyl)vinyl]aniline: Similar structure but with a pyridine ring instead of a quinoline ring.
N,N-dipentyl-4-[(E)-2-(4-pyridinyl)vinyl]aniline: Similar structure but with a pyridine ring and different alkyl groups.
Uniqueness
3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties. The quinoline moiety enhances the compound’s ability to interact with biological targets, making it a valuable compound for research in various fields.
属性
分子式 |
C28H36N2 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC 名称 |
3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C28H36N2/c1-4-6-10-20-30(21-11-7-5-2)26-17-16-24(23(3)22-26)14-15-25-18-19-29-28-13-9-8-12-27(25)28/h8-9,12-19,22H,4-7,10-11,20-21H2,1-3H3/b15-14+ |
InChI 键 |
LGDFSOXIRAWTDF-CCEZHUSRSA-N |
手性 SMILES |
CCCCCN(CCCCC)C1=CC(=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)C |
规范 SMILES |
CCCCCN(CCCCC)C1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)


![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)



![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
![2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14220828.png)

![Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]-](/img/structure/B14220866.png)
